
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . This compound is part of the oxadiazolidine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione typically involves the cyclization of O-acylamidoximes. This process is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxadiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazolidines, amine derivatives, and oxadiazole derivatives .
Applications De Recherche Scientifique
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione can be compared with other similar compounds, such as:
- 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione
- 2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione
- 2-(4-bromophenyl)-1,2,4-oxadiazolidine-3,5-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
189640-61-7 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-benzyl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C9H8N2O3/c12-8-10-9(13)14-11(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) |
Clé InChI |
BKNQIORDYCCANN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


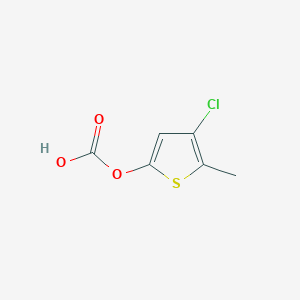
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
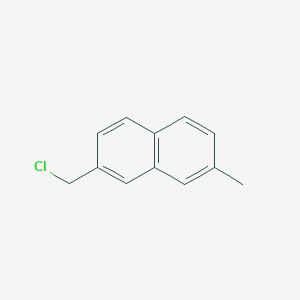
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)

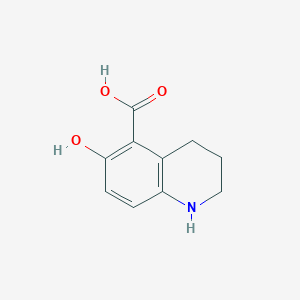
![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)
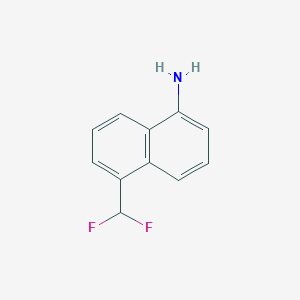
![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)
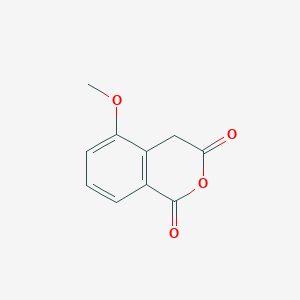


![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11903310.png)
